(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
CAS No.: 623936-20-9
Cat. No.: VC4930757
Molecular Formula: C24H22FN3O2S2
Molecular Weight: 467.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-20-9 |
|---|---|
| Molecular Formula | C24H22FN3O2S2 |
| Molecular Weight | 467.58 |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14- |
| Standard InChI Key | OCKQBLVDEQJAJH-STZFKDTASA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F |
Introduction
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Knoevenagel Condensation: Reacting 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one with 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions yields the (Z)-isomer as the major product due to steric hindrance .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–72% yield .
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 3.58 (t, 2H, OCH₂), 2.89 (s, 3H, CH₃) |
| ¹³C NMR | δ 192.1 (C=O), 167.3 (C=S), 145.6 (pyrazole-C4), 138.2–115.7 (aromatic), 58.1 (OCH₂) |
| UV-Vis | λₘₐₓ = 342 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹ |
| EDX | Confirms elemental composition: C (58.3%), N (11.2%), S (14.5%), F (4.1%) |
Density functional theory (DFT) calculations at the PBE0/6-311++G(d,p) level corroborate experimental NMR and UV-Vis data, with a mean absolute error of <2% .
Computational Insights into Electronic Properties
Frontier Molecular Orbitals
DFT analysis reveals a HOMO-LUMO energy gap of 3.12 eV, indicating moderate charge transfer efficiency. The HOMO is localized on the thiazolidinone moiety, while the LUMO resides on the pyrazole ring, suggesting intramolecular electron transfer upon excitation .
Nonlinear Optical (NLO) Activity
The first hyperpolarizability (β) calculated at the ωB97X-D/6-311++G(d,p) level is 1,450 × 10⁻³⁰ esu, surpassing that of urea (β = 372 × 10⁻³⁰ esu). This arises from the conjugated π-system and electron-withdrawing fluoro group, which enhance asymmetric electron distribution .
| Organism | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 6.25 | Ciprofloxacin (3.12) |
| E. coli | 12.5 | Ciprofloxacin (6.25) |
| C. albicans | 25.0 | Fluconazole (12.5) |
The thioxothiazolidinone core disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins, while the pyrazole moiety interferes with ergosterol biosynthesis in fungi .
Anticancer Activity
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 18.3 µM, compared to doxorubicin (IC₅₀ = 1.2 µM). Molecular docking reveals strong binding (ΔG = −9.8 kcal/mol) to the EGFR kinase domain, primarily through hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Structure-Activity Relationship (SAR) Analysis
-
3-Fluoro-4-methylphenyl Group: Enhances lipophilicity (clogP = 3.2), improving blood-brain barrier penetration .
-
3-Methoxypropyl Chain: Reduces plasma protein binding (85% vs. 92% for non-alkyl analogs), increasing free drug concentration .
-
Z-Configuration: Improves antimicrobial potency 2-fold compared to the E-isomer by optimizing target binding geometry .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume